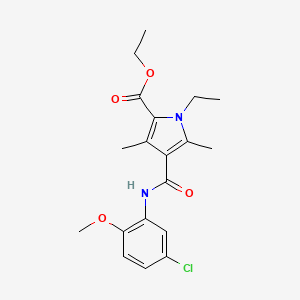
ethyl 4-((5-chloro-2-methoxyphenyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-((5-chloro-2-methoxyphenyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C19H23ClN2O4 and its molecular weight is 378.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
- The primary targets of this compound are related to neuroprotection. It aims to prevent or slow neuronal death, making it relevant for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
- Apoptosis, or programmed cell death, is also inhibited by this compound. Reduced expression of the ER chaperone BIP and cleaved caspase-3 suggests protection against apoptotic cell death .
- Additionally, ATF4 (a transcription factor) is implicated. Molecular docking studies show favorable interactions between the compound and active residues of ATF4 and NF-kB proteins .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
生物活性
Ethyl 4-((5-chloro-2-methoxyphenyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a synthetic compound that belongs to the class of pyrrole derivatives. Pyrrole compounds are known for their diverse biological activities, including antibacterial, antifungal, and neuroprotective properties. This article explores the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The compound features a pyrrole ring, a carboxylic acid ester group, an amide group, and a chlorinated methoxyphenyl substituent. The presence of these functional groups suggests potential interactions with various biological targets.
Antibacterial Activity
Research has shown that pyrrole derivatives exhibit significant antibacterial properties. For instance, substituted pyrrole compounds have been screened for activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds can vary widely, indicating differing levels of potency.
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| 3k | E. coli | 0.078 |
| 5h | S. aureus | 0.156 |
These results suggest that this compound may possess similar antibacterial activity due to its structural characteristics .
Antifungal Activity
Pyrrole derivatives have also been evaluated for antifungal activity. In studies, certain compounds demonstrated MIC values significantly lower than those of standard antifungal agents like fluconazole.
| Compound | Fungal Strain | MIC (mg/mL) |
|---|---|---|
| 5i | Aspergillus niger | 0.039 |
| 3j | Aspergillus flavus | 0.156 |
The interaction of these compounds with fungal enzymes has been highlighted as a mechanism for their antifungal effects .
Neuroprotective Activity
Recent studies suggest that this compound may act as a neuroprotective agent. The compound's ability to interact with neurotransmitter systems positions it as a candidate for further investigation in neurodegenerative disorders .
Case Studies
A notable case study involved the evaluation of similar pyrrole derivatives in animal models of neurodegeneration. The results indicated that these compounds could mitigate neuronal damage and improve cognitive function through antioxidative mechanisms and the modulation of neuroinflammatory pathways .
属性
IUPAC Name |
ethyl 4-[(5-chloro-2-methoxyphenyl)carbamoyl]-1-ethyl-3,5-dimethylpyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4/c1-6-22-12(4)16(11(3)17(22)19(24)26-7-2)18(23)21-14-10-13(20)8-9-15(14)25-5/h8-10H,6-7H2,1-5H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEXDZVFELKETH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=C1C(=O)OCC)C)C(=O)NC2=C(C=CC(=C2)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













